molecular formula C20H18IN3O2S2 B392582 2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Cat. No.: B392582
M. Wt: 523.4g/mol
InChI Key: KVIZYAQUJWNIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole core, an iodophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the ethanone moiety is replaced by morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the benzothiazole and morpholine moieties suggests it could have activity against certain diseases, such as cancer or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, while the morpholine ring could enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
  • 2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
  • 2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

Uniqueness

The uniqueness of 2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE lies in the presence of the iodophenyl group, which can impart distinct electronic and steric properties compared to its bromine, chlorine, or fluorine analogs

Properties

Molecular Formula

C20H18IN3O2S2

Molecular Weight

523.4g/mol

IUPAC Name

2-[[6-[(4-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H18IN3O2S2/c21-15-3-1-14(2-4-15)12-22-16-5-6-17-18(11-16)28-20(23-17)27-13-19(25)24-7-9-26-10-8-24/h1-6,11-12H,7-10,13H2

InChI Key

KVIZYAQUJWNIAS-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)I

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)I

Origin of Product

United States

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